molecular formula C11H7F2NO2 B2865927 3-(Difluoromethyl)quinoline-4-carboxylic acid CAS No. 2248394-79-6

3-(Difluoromethyl)quinoline-4-carboxylic acid

Cat. No. B2865927
CAS RN: 2248394-79-6
M. Wt: 223.179
InChI Key: JAYNMMPDGWMNDG-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)quinoline-4-carboxylic acid” is a synthetic chemical compound . It is used as a pesticide and has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been reported in the literature . For example, the synthesis of quinoline-4-carboxylic acid from electron-deficient aniline, benzaldehyde, and pyruvic acid was performed under various conditions . The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

Mechanism of Action

While the exact mechanism of action for “3-(Difluoromethyl)quinoline-4-carboxylic acid” is not explicitly stated in the search results, quinoline derivatives have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling "3-(Difluoromethyl)quinoline-4-carboxylic acid" .

Future Directions

The role played by organic chemistry in the pharmaceutical industry continues to be one of the main drives in the drug discovery process . More than ever, the industry demands from organic chemists the development of small molecules, which could be a rich source of biological potential . In this context, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

properties

IUPAC Name

3-(difluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)7-5-14-8-4-2-1-3-6(8)9(7)11(15)16/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNMMPDGWMNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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